2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a chlorophenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid.
Synthesis of Acetohydrazide: The next step involves the preparation of acetohydrazide by reacting ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step is the condensation of the benzothiazole derivative with the acetohydrazide in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
- 2-Benzothiazol-2-ylthioacetylhydrazide
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12ClN3OS2 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-22-16-19-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
YMRLFGDQWOXHEJ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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